molecular formula C21H16F2N4OS B2838578 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1299483-92-3

3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide

Cat. No. B2838578
M. Wt: 410.44
InChI Key: YNSIVKXLMLONLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole, a thiazole, and two fluorophenyl groups. These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The compound contains a pyrazole ring, a thiazole ring, and two fluorophenyl groups. The pyrazole and thiazole rings are five-membered heterocyclic compounds, which often contribute to the bioactivity of the molecule .

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Metabolism and Excretion Patterns : A study focused on the metabolism and excretion of a novel orexin receptor antagonist, highlighting the pathways through which drug-related materials are eliminated from the body, primarily via feces, and detailing the presence of metabolites indicating extensive metabolism. This research underpins the importance of understanding the metabolic fate of therapeutic agents for optimizing dosing and minimizing potential toxicity (Renzulli et al., 2011).

Investigation of Novel Therapeutic Agents

  • New Radiotracers for Clinical Imaging : Research into novel radiotracers like "11C-CS1P1" for PET imaging targets specific receptors implicated in conditions such as multiple sclerosis, showcasing the compound's utility in enhancing diagnostic accuracy and potentially guiding therapeutic interventions. This illustrates the compound's role in advancing non-invasive imaging techniques for better disease understanding and management (Brier et al., 2022).

Drug Interaction and Safety Studies

  • Safety and Efficacy in Drug Combinations : The compound's involvement in studies evaluating drug combinations, such as in chemotherapy regimens for treating latent tuberculosis, contributes to the optimization of therapeutic strategies and underscores the necessity of monitoring for adverse reactions, thereby ensuring patient safety and treatment effectiveness (Younossian et al., 2005).

Future Directions

The potential applications of this compound would depend on its biological activity. Compounds with similar structures have been studied for their potential as pharmaceuticals, particularly as antimicrobial, antiviral, and anticancer agents .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4OS/c1-12-19(29-21(25-12)14-4-8-16(23)9-5-14)17-10-18(27-26-17)20(28)24-11-13-2-6-15(22)7-3-13/h2-9,17-18,26-27H,10-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUCKILHUKDBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.